1-Naphthalenesulfonic acid, methyl ester

Physicochemical characterization Polymorph screening Quality control

Pharmaceutical QC labs require the authentic 1-isomer methyl ester for tenofovir disoproxil impurity method validation (ICH Q2(R1)). Substituting with the 2-isomer or parent acid invalidates retention times and MS fragmentation. - **≥95% HPLC purity** with full characterization (COA, ¹H-NMR, MS) - **Regulated analytical standard** for genotoxic impurity assessment per ICH M7 - **White crystalline solid**, mp 45°C; water/ethanol soluble

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
CAS No. 5138-52-3
Cat. No. B12900361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonic acid, methyl ester
CAS5138-52-3
Molecular FormulaC11H10O3S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C11H10O3S/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
InChIKeyQUFIXTQDTDCCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenesulfonic Acid Methyl Ester: Physicochemical and Regulatory Baseline


1-Naphthalenesulfonic acid, methyl ester (methyl naphthalene-1-sulfonate, CAS 5138-52-3) is an aromatic sulfonate ester with molecular formula C₁₁H₁₀O₃S and molecular weight 222.26 g/mol [1]. It is a white crystalline solid with a well-characterized melting point of 45 °C and is supplied at ≥95% HPLC purity with accompanying certificates of analysis (COA), ¹H-NMR, and mass spectrometry documentation . The compound is registered in the EPA's Substance Registry as Methyl 1-naphthalenesulfonate and has thermophysical property data (fusion temperature, vapor pressure) archived in the DETHERM database [2][3]. Its primary recognized role is as a process-related impurity reference standard in the antiviral drug tenofovir disoproxil, making it a regulated analytical procurement item for pharmaceutical QC laboratories .

Why Positional Isomer and Analog Substitution Fails


The α-position (C1) sulfonation of naphthalene is kinetically favored under standard sulfonation conditions, but the resulting α-isomer can thermally rearrange to the thermodynamically more stable β-isomer (2-naphthalenesulfonic acid), meaning that positional isomer purity is both a synthetic challenge and a procurement specification [1]. The methyl ester derivative introduces volatility sufficient for gas chromatographic (GC) analysis—a property absent in the non-esterified parent acid (1-naphthalenesulfonic acid, CAS 85-47-2) which is non-volatile and requires derivatization for GC workflows [2]. Furthermore, the 1-sulfonate substitution pattern versus the 2-sulfonate pattern generates distinct electronic environments on the naphthalene ring, directly affecting reactivity in nucleophilic substitution, electrophilic aromatic substitution, and the compound's behavior as a leaving group in alkylation reactions . Substituting the free acid, the 2-isomer methyl ester, or the sodium salt form without verifying positional and functional equivalence introduces risk of failed analytical method validation, altered reaction kinetics, or non-compliance with pharmacopoeial impurity specifications.

Quantitative Differentiation Against Closest Analogs


Melting Point Depression Differentiates Ester from Parent Acid

The methyl esterification of 1-naphthalenesulfonic acid reduces the melting point from the parent acid's 77–79 °C (lit.) to a well-defined 45 °C . This 32–34 °C depression reflects the disruption of strong intermolecular hydrogen-bonding networks present in the free sulfonic acid upon conversion to the neutral methyl ester, and provides a simple, high-contrast identity test (melting point determination) that can distinguish the ester from residual starting material in synthetic workflows .

Physicochemical characterization Polymorph screening Quality control

GC Amenability and Isomer Separation Advantage

The methyl ester derivative of 1-naphthalenesulfonic acid was developed specifically to enable gas-liquid chromatographic (GLC) separation and determination of naphthalenesulfonic acid isomers—a capability not shared by the non-volatile parent sulfonic acid salts [1]. In the foundational method, the methyl esters were separated on a 1.5 m × 3 mm column packed with 4% SE-30 on Chromosorb W at 160 °C, achieving clear separation of isomeric naphthalenesulfonic acids [1]. Critically, the methyl ester was found to have advantages over the sulfonyl chloride derivative in terms of reproducibility when carried through the full ion-exchange and esterification procedure [1]. This analytical derivatization strategy has been used to quantify sulfonation reaction product ratios (e.g., 1,5-:1,6-:1,7-naphthalenedisulfonic acids at 71:20:9) [2].

Analytical method development Isomer separation Gas chromatography

Regulatory Identity as a Tenofovir Disoproxil Impurity Standard

Methyl naphthalene-1-sulfonate is explicitly identified as a process-related impurity in the antiviral drug tenofovir disoproxil . This designation creates a non-discretionary procurement requirement: any pharmaceutical manufacturer or CRO conducting ANDA/DMF submissions, method validation, stability studies, or genotoxic impurity assessment for tenofovir disoproxil must source and characterize this specific compound . Sulfonate esters as a class are recognized as potential genotoxic impurities (PGIs) requiring control under the ICH M7 threshold of toxicological concern (TTC) framework [1]. The compound is commercially available as a characterized reference standard (≥95% HPLC purity) with full COA documentation including ¹H-NMR and mass spectra, supplied in research-grade quantities (10 mg to 100 mg) suitable for analytical method development . By contrast, the 2-isomer methyl ester (CAS 5138-53-4), the parent acid (CAS 85-47-2), or the sodium salt (CAS 26264-58-4) are not recognized as tenofovir disoproxil impurities and thus lack equivalent regulatory standing for this specific application.

Pharmaceutical impurity profiling Genotoxic impurity control ANDA/DMF submission support

Aqueous Solubility Contrast Between Positional Isomers

The 1-naphthalenesulfonic acid methyl ester (α-isomer) is reported to be freely soluble in water and ethanol, and slightly soluble in ether . In contrast, the 2-naphthalenesulfonic acid methyl ester (β-isomer, CAS 5138-53-4) exhibits low water solubility due to the dominant hydrophobic aromatic framework, dissolving readily only in organic solvents such as aromatics, chlorinated hydrocarbons, ethers, and esters [1]. This solubility differential between positional isomers—driven by differences in molecular dipole moment and crystal packing arising from the sulfonate ester substitution position—has direct consequences for reaction solvent selection, aqueous-phase extraction protocols, and formulation of the compound as a dispersant or surfactant intermediate [1].

Formulation development Solubility screening Reaction medium selection

Thermophysical Data for Process Engineering

The methyl esterification of 1-naphthalenesulfonic acid converts a high-melting, non-volatile sulfonic acid (mp 77–79 °C, bp ~317 °C rough estimate) into a compound with a substantially elevated boiling point of 450.6 ± 24.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C [1][2]. While the free acid decomposes at elevated temperatures, the methyl ester's defined boiling point and vapor pressure (archived in the DETHERM thermophysical properties database) provide engineers with data required for distillation design, vapor-liquid equilibrium calculations, and evaporation rate estimation during solvent stripping or drying unit operations [1][2]. This contrasts with the sodium salt form (CAS 26264-58-4), which is ionic, non-volatile, and lacks defined boiling point or vapor pressure data entirely [3].

Process engineering Thermophysical property prediction Distillation design

Evidence-Backed Procurement and Application Scenarios


Tenofovir Disoproxil ANDA/DMF Impurity Method Validation

Pharmaceutical QC laboratories developing or validating HPLC/LC-MS methods for tenofovir disoproxil impurity profiling must procure the 1-isomer methyl ester (CAS 5138-52-3) as the authentic impurity reference standard, as it is explicitly identified as a tenofovir disoproxil process impurity . The compound is available at ≥95% HPLC purity with full characterization documentation (COA, ¹H-NMR, MS), supporting ICH Q2(R1) method validation requirements for specificity, linearity, and accuracy . Substitution with the 2-isomer methyl ester (5138-53-4) or the parent sulfonic acid (85-47-2) would invalidate the method because these compounds are not recognized tenofovir impurities and would produce different chromatographic retention times and mass spectral fragmentation patterns . For genotoxic impurity risk assessment under ICH M7, procurement of the authentic sulfonate ester impurity—rather than a surrogate—is required to establish the compound-specific acceptable intake limit and to develop a validated quantitative assay [1].

GC-Based Sulfonation Process and Isomer Ratio Monitoring

Industrial sulfonation processes producing naphthalenesulfonic acid mixtures require rapid, quantitative isomer ratio analysis for process control. The methyl ester derivatization method, using 1-naphthalenesulfonic acid methyl ester as the model derivative, has been validated for GC separation of monosulfonated naphthalene isomers on SE-30 columns at 160 °C and has been demonstrated to outperform sulfonyl chloride derivatization in reproducibility . This method enables determination of sulfonation product ratios (e.g., 1,5-:1,6-:1,7-naphthalenedisulfonic acids at 71:20:9) directly from reaction mixtures, supporting real-time process optimization and quality assurance in dye intermediate and surfactant manufacturing . Laboratories adopting this method should procure the pure 1-isomer methyl ester as a reference standard for retention time calibration and method system suitability testing.

Aqueous-Phase Surfactant and Dispersant Formulation Screening

Researchers developing water-based surfactant, dispersant, or emulsifier formulations that incorporate naphthalenesulfonate ester building blocks should select the 1-isomer methyl ester (freely soluble in water and ethanol) over the 2-isomer (low water solubility) when aqueous reaction media or hydrophilic product profiles are required . The compound's balanced amphiphilic character—hydrophilic sulfonate ester group combined with the hydrophobic naphthalene ring—makes it a candidate intermediate for synthesizing dispersants used in textile dyeing, agrochemical formulations, and pigment dispersion . The defined melting point of 45 °C also facilitates handling as a low-melting crystalline solid during formulation process development, in contrast to the higher-melting parent acid (77–79 °C) which requires higher processing temperatures .

Nucleophilic Substitution and Alkylation Reagent in Organic Synthesis

Synthetic organic chemists investigating SN2 reaction mechanisms or developing methylation protocols can use 1-naphthalenesulfonic acid methyl ester as a well-characterized methylating agent wherein the 1-naphthalenesulfonate anion functions as an excellent leaving group . The compound's defined physicochemical properties—boiling point 450.6 ± 24.0 °C, vapor pressure 0.0 ± 1.1 mmHg at 25 °C, density 1.2 ± 0.1 g/cm³—support stoichiometric calculations, reaction calorimetry, and post-reaction separation design (e.g., distillation or extraction) . Unlike the non-volatile sodium salt form (CAS 26264-58-4), the neutral methyl ester can be removed from reaction mixtures by organic solvent extraction or monitored by GC during reaction progress analysis .

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